2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C6H6N2O4S |
|---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c7-6-8-4(5(11)12)2(13-6)1-3(9)10/h1H2,(H2,7,8)(H,9,10)(H,11,12) |
InChI Key |
RSMZZTABRZWCBM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(N=C(S1)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Halo-Substituted Precursors with Thioacetamide
One prominent method involves the cyclization reaction between halo-substituted acetoacetates and thioacetamide under basic conditions to form thiazole derivatives. Specifically, alkyl 4-(halo)-2-chloroacetoacetate reacts with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent. The process proceeds through two main steps: cyclization followed by dehydration, yielding alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further converted to the corresponding acid derivatives by conventional hydrolysis.
Key reaction parameters and conditions :
| Parameter | Details |
|---|---|
| Reactants | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide |
| Solvent | Acetonitrile |
| Base | Triethylamine (primary, secondary, or tertiary amines possible) |
| Molar ratio (thioacetamide:halo compound) | 1.05 to 2.0, preferably ~1.2 |
| Molar ratio (amine:halo compound) | Minimum 2.5 equivalents |
| Temperature | Ambient to reflux (~60°C) |
| Reaction time | ~1 hour at reflux |
| Yield | High yields reported |
This method benefits from the controlled addition of the amine base after initial mixing of thioacetamide and the halo compound, optimizing yield and reaction efficiency.
Preparation via Reaction of Substituted Thiourea with α-Chlorocarbonyl Compounds
Another synthetic route involves the reaction of substituted thioureas with α-chlorocarbonyl compounds, which may be protected as dialkyl acetals, to form substituted amino thiazoles. This method is useful for preparing 2-amino-thiazole-5-carboxylic acid derivatives and their aryl amides.
- Reaction conducted in acidic medium, typically a mixture of hydrochloric acid and acetic acid.
- Molar ratio of acid to reactant ranges from 1 to 10.
- The resulting thiazole derivatives are isolated as acid salts, which can be converted to free bases using bases such as sodium methanolate.
- Purification is achieved by recrystallization using solvents like tetrahydrofuran, hexane, methanol, or mixtures thereof.
- Reaction temperatures for recrystallization range from −20°C to 100°C, preferably 0 to 60°C.
This approach allows for the synthesis of various substituted derivatives by altering the substituents on the aryl amine or thiourea precursors.
Synthesis from Cysteine and Substituted Benzonitriles via Metal-Catalyzed Cyclization
A more recent method involves the synthesis of 2-aryl-4,5-dihydrothiazoles (which can be oxidized to thiazole carboxylic acids) starting from cysteine and substituted benzonitriles. The reaction proceeds via a novel metal-catalyzed cyclization.
- Initial synthesis of 2-arylthiazoline analogues.
- Reduction with sodium borohydride in ethanol to produce 2-aryl-4-hydroxymethyl-4,5-dihydrothiazoles.
- Treatment with sodium hydroxide in ethanol to yield 2-aryl-4,5-dihydrothiazole-4-carboxylic acids.
Yields for this sequence range from 64% to 89%, and the structures are confirmed by NMR and mass spectrometry.
General Hydrolysis of 2-Amino-5-Derivatized 4-Carboxylate Thiazoles
Hydrolysis of methyl esters of 2-amino-5-derivatized thiazole-4-carboxylates provides a straightforward route to the corresponding acids.
- Dissolve the methyl ester in aqueous sodium hydroxide solution at 50–60°C.
- Stir until the ester is fully hydrolyzed to the acid salt.
- Acidify the solution to pH 3–4 with hydrochloric acid to precipitate the acid.
- Collect and purify by recrystallization from methanol.
Example yields reach approximately 75%, with melting points and spectral data confirming product identity.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
The cyclization method using alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide is notable for its high yield and efficiency, with the reaction optimized by controlling the order of reagent addition and molar ratios.
The thiourea-based synthesis allows for structural diversity in the thiazole ring by varying substituents on the thiourea and the α-chlorocarbonyl compounds, enabling access to a range of derivatives useful in pharmaceutical applications.
The metal-catalyzed method from cysteine and benzonitriles provides a route to 2-aryl derivatives, which can be further functionalized, expanding the chemical space of thiazole carboxylic acids.
Hydrolysis of ester intermediates is a common final step to obtain the free acid form of the compound, with mild conditions and good yields, facilitating scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
*Calculated using molecular formula C₆H₆N₂O₄S.
Key Observations:
Carboxylic Acid vs.
Electron-Withdrawing Substituents: The trifluoromethyl (-CF₃) group in 2-amino-5-(trifluoromethyl)thiazole-4-carboxylic acid improves metabolic stability and electron density, whereas the carboxymethyl (-CH₂COOH) group in the target compound may enhance chelation or hydrogen-bonding interactions.
Steric Effects: Bulky substituents like the tert-butoxycarbonyl (Boc) group in limit reactivity at the amino group, contrasting with the unmodified -NH₂ in the target compound.
Biological Activity
2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid, a member of the thiazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, featuring multiple carboxyl groups that enhance its acidity and reactivity. Its potential applications in medicinal chemistry are significant, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₆H₆N₂O₄S
- Molecular Weight : Approximately 202.19 g/mol
- Structural Features : Contains multiple carboxyl groups, an amino group, and a thiazole ring.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific enzymes or receptors, thereby altering their activity and leading to physiological effects.
Antimicrobial Activity
The compound has shown promising results against various pathogens, including Mycobacterium tuberculosis. A study highlighted the effectiveness of derivatives based on this compound against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.06 mg/ml (240 nM), outperforming traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .
Anticancer Activity
In cancer research, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. One notable derivative demonstrated high antiproliferative potency against human K563 leukemia cells comparable to dasatinib, while showing varying effectiveness against other cancer types .
Case Studies and Research Findings
- Antitubercular Activity
- Anticancer Evaluation
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-methylthiazole-5-carboxylic acid | C₅H₆N₂O₂S | Contains a methyl group at position 4 |
| 2-Amino-2-thiazoline-4-carboxylic acid | C₄H₆N₂O₂S | A tautomer of a thiazoline derivative |
| 2-Amino-5-thiazoleacetic acid | C₅H₈N₂O₂S | Features an acetic acid group |
The unique arrangement of carboxyl groups in this compound distinguishes it from these similar compounds, contributing to its distinct biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
